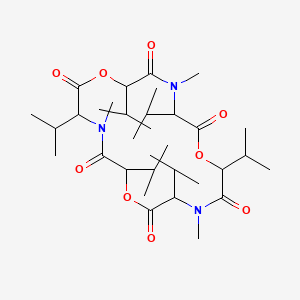![molecular formula C15H14KN5O3 B13397490 Potassium 4-[3-(6-Oxo-3H-Purin-9-Yl)Propylamino]Benzoate](/img/structure/B13397490.png)
Potassium 4-[3-(6-Oxo-3H-Purin-9-Yl)Propylamino]Benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 4-[3-(6-Oxo-3H-Purin-9-Yl)Propylamino]Benzoate involves the reaction of 6-oxo-3H-purin-9-yl with propylamine to form the intermediate compound. This intermediate is then reacted with 4-aminobenzoic acid in the presence of potassium hydroxide to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the same reaction pathways as in laboratory synthesis. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Potassium 4-[3-(6-Oxo-3H-Purin-9-Yl)Propylamino]Benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the purine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and halides. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .
Major Products Formed
Major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives often retain the neuroprotective and cognitive-enhancing properties of the parent compound .
Wissenschaftliche Forschungsanwendungen
Potassium 4-[3-(6-Oxo-3H-Purin-9-Yl)Propylamino]Benzoate has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of purine derivatives and their reactions.
Biology: Investigated for its role in cellular processes and neuroprotection.
Medicine: Explored for its potential in treating neurodegenerative diseases and cognitive disorders.
Industry: Utilized in the development of cognitive enhancers and neuroprotective agents
Wirkmechanismus
The compound exerts its effects by interacting with specific molecular targets in the brain. It binds to purinergic receptors, modulating neurotransmitter release and enhancing synaptic plasticity. This leads to improved cognitive function and neuroprotection .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Adenosine: A naturally occurring purine nucleoside with neuroprotective properties.
Caffeine: A stimulant that also interacts with purinergic receptors.
Theophylline: A bronchodilator with cognitive-enhancing effects
Uniqueness
Potassium 4-[3-(6-Oxo-3H-Purin-9-Yl)Propylamino]Benzoate is unique due to its specific structure, which allows for efficient transport into and out of the brain. This property makes it particularly effective as a cognitive enhancer and neuroprotective agent .
Eigenschaften
Molekularformel |
C15H14KN5O3 |
|---|---|
Molekulargewicht |
351.40 g/mol |
IUPAC-Name |
potassium;4-[3-(6-oxo-1H-purin-9-yl)propylamino]benzoate |
InChI |
InChI=1S/C15H15N5O3.K/c21-14-12-13(17-8-18-14)20(9-19-12)7-1-6-16-11-4-2-10(3-5-11)15(22)23;/h2-5,8-9,16H,1,6-7H2,(H,22,23)(H,17,18,21);/q;+1/p-1 |
InChI-Schlüssel |
UQELTGOTGXJSMX-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)[O-])NCCCN2C=NC3=C2N=CNC3=O.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Fmoc-[Fmoc-Hmb]-Leu-OH](/img/structure/B13397413.png)
![1-[2,6-dihydroxy-3-(7-hydroxy-5,8-dimethoxy-2-phenyl-3,4-dihydro-2H-chromen-4-yl)-4-methoxyphenyl]-3-phenylprop-2-en-1-one](/img/structure/B13397415.png)
![5-acetamido-4-hydroxy-6-(1,2,3-trihydroxypropyl)-2-[[3,4,5-trihydroxy-6-(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxyoxan-2-yl]methoxy]oxane-2-carboxylic acid](/img/structure/B13397427.png)


![4-Phenyl-2-[1-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)cyclobutyl]-4,5-dihydro-1,3-oxazole](/img/structure/B13397440.png)
![2-amino-N-[1-[(3R)-3-benzyl-3-[dimethylamino(methyl)carbamoyl]piperidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-methylpropanamide](/img/structure/B13397455.png)



![3-[4-[5-(2-cyclopentyl-6-methoxypyridin-4-yl)-1,2,4-oxadiazol-3-yl]-2-ethyl-6-methylphenoxy]propane-1,2-diol](/img/structure/B13397475.png)


